Spectroscopic data for 6-Ethylpyridin-2-amine (NMR, IR, MS)
Spectroscopic data for 6-Ethylpyridin-2-amine (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Ethylpyridin-2-amine (NMR, IR, MS)
Introduction and Compound Overview
6-Ethylpyridin-2-amine (CAS: 21717-29-3), a substituted aminopyridine, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring with both an amino and an ethyl substituent, gives rise to a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development setting. This guide provides a detailed predictive analysis of the key spectroscopic features of 6-Ethylpyridin-2-amine, offering a robust reference for researchers in the absence of published experimental spectra.
Chemical Structure:
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IUPAC Name: 6-ethylpyridin-2-amine[2]
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Molecular Formula: C₇H₁₀N₂[3]
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Molecular Weight: 122.17 g/mol [3]
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Structure: An ethyl group at position 6 and an amino group at position 2 of a pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Ethylpyridin-2-amine, ¹H and ¹³C NMR will provide definitive information about the arrangement of protons and carbon atoms, respectively.
Experimental Protocol: NMR Analysis
A standard approach for acquiring NMR spectra for a sample like 6-Ethylpyridin-2-amine would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would then be recorded on a 400 MHz or higher field spectrometer.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino group protons, and the ethyl group protons. The electron-donating amino group will shield the ring protons, shifting them upfield compared to unsubstituted pyridine.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethylpyridin-2-amine (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~6.3 - 6.5 | Doublet (d) | 1H | Pyridine Ring |
| H-4 | ~7.2 - 7.4 | Triplet (t) or dd | 1H | Pyridine Ring |
| H-5 | ~6.5 - 6.7 | Doublet (d) | 1H | Pyridine Ring |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino Group |
| -CH₂- | ~2.6 - 2.8 | Quartet (q) | 2H | Ethyl Group |
| -CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | Ethyl Group |
Causality and Interpretation:
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Aromatic Region: The signals for H-3, H-4, and H-5 on the pyridine ring are expected between 6.3 and 7.4 ppm. H-4 will likely be the most downfield of the three due to its position relative to the nitrogen atom, appearing as a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will appear as doublets. For the analogous 2-amino-6-methylpyridine, these aromatic protons appear at 6.13, 7.14, and 6.32 ppm.[4]
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Amino Protons: The amino (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.
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Ethyl Group: The ethyl group will present a classic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons attached to nitrogen atoms (C2 and C6) will be the most downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethylpyridin-2-amine (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C2 | ~158 - 160 | Pyridine Ring (C-NH₂) |
| C3 | ~108 - 112 | Pyridine Ring |
| C4 | ~138 - 140 | Pyridine Ring |
| C5 | ~110 - 114 | Pyridine Ring |
| C6 | ~159 - 162 | Pyridine Ring (C-Ethyl) |
| -CH₂- | ~28 - 32 | Ethyl Group |
| -CH₃ | ~13 - 16 | Ethyl Group |
Causality and Interpretation:
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Aromatic Carbons: C2 and C6, being directly attached to heteroatoms, are significantly deshielded and appear far downfield. C4 is also deshielded by the ring nitrogen. C3 and C5 are shielded by the electron-donating amino group.
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Aliphatic Carbons: The ethyl group carbons will appear in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
For a liquid sample like 6-Ethylpyridin-2-amine, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Caption: Workflow for Infrared (IR) Spectroscopic Analysis.
Predicted IR Absorption Bands
The IR spectrum of 6-Ethylpyridin-2-amine will be dominated by absorptions from the N-H bonds of the amino group, C-H bonds of the ethyl group and aromatic ring, and the C=C/C=N bonds of the pyridine ring.
Table 3: Predicted Major IR Absorption Bands for 6-Ethylpyridin-2-amine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Medium |
| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) | Medium-Strong |
| 1640 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Strong, Multiple Bands |
| 1350 - 1250 | C-N Aromatic Stretch | Aryl-Amine | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Causality and Interpretation:
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N-H Vibrations: As a primary amine, 6-Ethylpyridin-2-amine is expected to show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[5] A strong N-H bending vibration should also be present around 1600 cm⁻¹.[5]
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C-H Vibrations: The spectrum will show both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the ethyl group (below 3000 cm⁻¹).[6]
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Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of sharp, strong bands in the 1600-1450 cm⁻¹ "fingerprint" region.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Experimental Protocol: MS Analysis
Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like 6-Ethylpyridin-2-amine. The sample would be introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting ions are then separated by their m/z ratio and detected.
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Predicted Mass Spectrum
The EI mass spectrum will provide the molecular weight and key fragmentation patterns.
Table 4: Predicted Major Ions in the EI Mass Spectrum of 6-Ethylpyridin-2-amine
| m/z | Predicted Ion | Fragmentation Pathway |
| 122 | [C₇H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 107 | [M - CH₃]⁺ | Loss of a methyl radical (Benzylic cleavage) |
| 94 | [M - C₂H₄]⁺˙ | McLafferty rearrangement (loss of ethene) |
| 93 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |
Causality and Interpretation:
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Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 122, corresponding to the molecular weight of the compound.
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Benzylic Cleavage: The most characteristic fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring. For 6-Ethylpyridin-2-amine, this involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a very stable ion at m/z = 107. This is often the base peak in the spectrum. The mass spectrum of the related compound 2-ethyl-6-methylpyridine shows a strong peak from the loss of a methyl group.[7]
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McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement can occur. This would involve the transfer of a hydrogen from the ethyl group to the pyridine nitrogen, followed by the elimination of a neutral ethene molecule, resulting in a fragment at m/z = 94.
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Loss of Ethyl Radical: Direct cleavage of the ethyl group would result in a fragment at m/z = 93.
Safety and Handling
While a specific safety data sheet for 6-Ethylpyridin-2-amine is not widely available, related aminopyridines are classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 6-Ethylpyridin-2-amine. The predicted data, summarized in the tables above, offers a valuable reference for researchers to aid in the identification and characterization of this compound. The ¹H NMR is expected to show characteristic aromatic and ethyl group signals, the IR spectrum will be dominated by N-H and C=N/C=C absorptions, and the mass spectrum will likely show a prominent molecular ion at m/z 122 and a base peak at m/z 107. These predictions provide a solid foundation for the structural analysis of 6-Ethylpyridin-2-amine in a laboratory setting.
References
[3] Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-6-ethylpyridine. Retrieved from scbt.com [1] ChemicalBook. (2023). 2-AMINO-6-ETHYLPYRIDINE. Retrieved from chemicalbook.com [4] ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum. Retrieved from chemicalbook.com [5] University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from orgchemboulder.com [2] Sigma-Aldrich. (n.d.). 2-Amino-6-ethylpyridine. Retrieved from sigmaaldrich.com [7] NIST. (n.d.). Pyridine, 2-ethyl-6-methyl-. NIST Chemistry WebBook. Retrieved from webbook.nist.gov [6] Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from chem.illinoisstate.edu
Sources
- 1. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]
- 2. 2-Amino-6-ethylpyridine | 21717-29-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
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- 5. orgchemboulder.com [orgchemboulder.com]
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